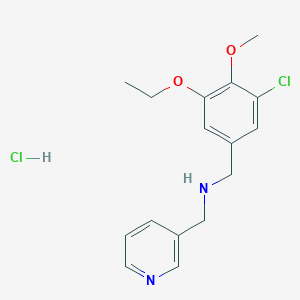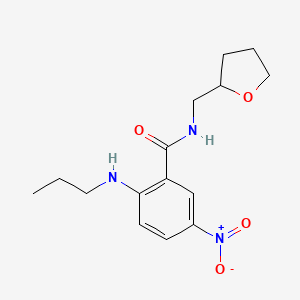
5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as nifurtimox, is a nitrofuran derivative that has been used as an antiprotozoal drug for the treatment of Chagas disease and African trypanosomiasis. It was first synthesized in the 1960s and has since been used as a treatment option in many countries.
Mechanism of Action
The exact mechanism of action of 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it is thought to work by generating reactive oxygen species (ROS) that cause damage to the DNA and other cellular components of the parasites. This leads to the death of the parasites and helps to clear the infection.
Biochemical and Physiological Effects:
Nifurtimox has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress in the parasites, leading to DNA damage and cell death. In addition, 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to inhibit the activity of enzymes involved in the metabolism of the parasites, which further contributes to their death. However, 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can also have toxic effects on mammalian cells, particularly in high doses.
Advantages and Limitations for Lab Experiments
Nifurtimox has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. In addition, it has been extensively studied and is well-characterized in terms of its chemical and biological properties. However, there are also some limitations to the use of 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments. It can be toxic to mammalian cells, which can limit its use in certain types of experiments. In addition, it has a narrow therapeutic window, which means that it can be difficult to find the right dose for a particular experiment.
Future Directions
There are several future directions for the study of 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of the mechanism of action of 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in more detail, which could help to identify new targets for drug development. Finally, there is a need for more studies to evaluate the safety and efficacy of 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in different populations and for different types of parasitic infections.
Scientific Research Applications
Nifurtimox has been extensively studied for its antiprotozoal activity against Chagas disease and African trypanosomiasis. It has been shown to be effective against both the acute and chronic stages of these diseases. In addition, 5-nitro-2-(propylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been investigated for its potential use in the treatment of other parasitic infections, such as leishmaniasis and giardiasis.
properties
IUPAC Name |
5-nitro-N-(oxolan-2-ylmethyl)-2-(propylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-2-7-16-14-6-5-11(18(20)21)9-13(14)15(19)17-10-12-4-3-8-22-12/h5-6,9,12,16H,2-4,7-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHIPAAHHMWPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4389773.png)
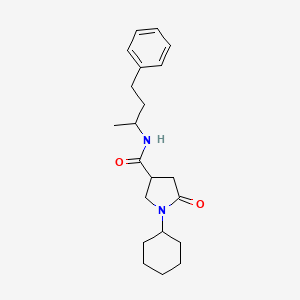
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4389789.png)
![N-(tert-butyl)-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4389799.png)
![4-{[(5-bromo-2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4389810.png)
![1-[5-(2,3-dihydro-1H-inden-1-ylamino)-2-(4-fluorophenyl)-2H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4389811.png)
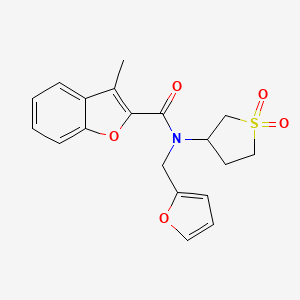
![8-methoxy-6-nitro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4389822.png)

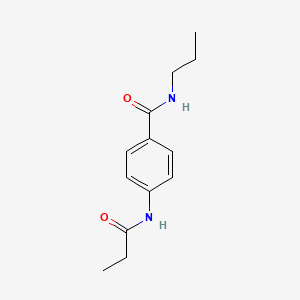
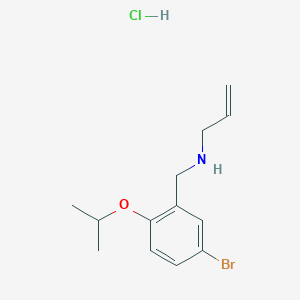
![3-(3-bromophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4389851.png)
![1'-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4389860.png)
